Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative with a molecular weight of 363.365 g/mol and the formula C₁₈H₁₉F₂N₃O₃ (CAS: 103460-89-5) . It features a cyclopropyl group at position 1, dual fluorine atoms at positions 6 and 8, and a 3-methylpiperazine moiety at position 5. The ethyl ester at position 3 distinguishes it from carboxylic acid analogs, influencing solubility and pharmacokinetics. This compound is primarily utilized in research related to antibacterial, antifungal, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551188 | |
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-87-3 | |
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups at the 6 and 8 positions.
Attachment of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the 3-Methylpiperazin-1-yl Moiety: : This step involves the reaction of the quinoline core with 3-methylpiperazine under suitable conditions to form the desired compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atoms at positions 6 and 8 enhance electrophilic character at adjacent carbon centers, facilitating nucleophilic substitutions.
Key Findings :
- Piperazine substitution at C7 is critical for enhancing antibacterial activity, as demonstrated in analogous ciprofloxacin derivatives .
- Methoxy substitution at C8 improves solubility but may reduce target-binding affinity .
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Findings :
- Hydrolysis in HBr/acetic acid preserves the 3-methylpiperazine moiety, avoiding ring-opening side reactions .
- Alkaline hydrolysis is slower but advantageous for pH-sensitive downstream modifications .
Oxidation Reactions
The quinolone core undergoes oxidation under controlled conditions to modify ring substituents.
Key Findings :
- Strong oxidants like KMnO₄ preferentially target fluorine substituents, leading to defluorination.
- The cyclopropyl ring exhibits stability under most oxidative conditions .
Coupling Reactions
ECF participates in cross-coupling reactions to introduce aryl or heteroaryl groups.
Key Findings :
Stability Under Environmental Conditions
ECF demonstrates sensitivity to light and moisture, necessitating inert storage conditions.
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| Aqueous solution (pH 7) | Hydrolysis of ester to carboxylic acid | 48 hours | |
| UV light exposure | Photooxidation of quinolone core | 12 hours |
Scientific Research Applications
Antibacterial Activity
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline derivatives have been studied for their antibacterial properties, particularly against Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited significant antibacterial activity against strains resistant to traditional antibiotics. The study highlighted the importance of the piperazine moiety in enhancing the compound's efficacy against resistant bacterial strains .
Antiviral Potential
Recent research has also explored the antiviral potential of this compound, particularly in the context of viral infections where traditional antiviral therapies have failed. The mechanism involves interference with viral replication processes.
Case Study:
A study conducted by Zhi et al. demonstrated that modifications to the quinoline structure could enhance antiviral activity against specific RNA viruses. The findings suggested that ethyl 1-cyclopropyl derivatives could serve as lead compounds for developing new antiviral agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline is crucial for its application in drug development.
Absorption and Metabolism
The compound exhibits favorable absorption characteristics due to its moderate lipophilicity (LogP of approximately 2.983), which enhances its bioavailability. Studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Toxicity Profile
Toxicological assessments have shown that while the compound exhibits low acute toxicity in animal models, further studies are necessary to evaluate chronic exposure effects and potential long-term impacts on human health.
Mechanism of Action
The mechanism by which Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.
Comparison with Similar Compounds
Position 3: Ester vs. Carboxylic Acid
- Analog (CAS 98079-52-8): Hydrochloride salt of the carboxylic acid derivative shows improved aqueous solubility, critical for intravenous formulations .
Position 7: Piperazine Modifications
- Compound 5a (): Replaces 3-methylpiperazine with a 3-methyl-4-(2-oxo-2-(phenylamino)ethyl)piperazine group.
- Compound PD 124,816 (): Features a pyrrolidinyl side chain at position 7 and a 5-amino group, resulting in 2–16-fold higher antibacterial potency against Staphylococcus aureus compared to ciprofloxacin .
Positions 6 and 8: Fluorine Substitution
- Compound in : 6-fluoro-8-methoxy configuration reduces T-cell proliferation inhibition (IC₅₀: 6.8 μg/mL) compared to the target compound’s 6,8-difluoro motif, suggesting fluorine’s role in modulating immune activity .
- CAS 649550-97-0 : Lacks fluorine at position 8, correlating with diminished broad-spectrum antibacterial efficacy .
Key Findings:
- Antibacterial Potency: The 6,8-difluoro motif in the target compound likely enhances DNA gyrase binding compared to mono-fluoro analogs .
- Anti-Inflammatory Activity : Methoxy or hydroxyl groups at position 8 (e.g., Compound B in ) improve anti-inflammatory effects but reduce antibacterial efficacy .
Physicochemical Comparison
| Property | Target Compound | Carboxylic Acid Analog (CAS 103460-89-5) | Lomefloxacin HCl (CAS 98079-52-8) |
|---|---|---|---|
| Molecular Weight (g/mol) | 363.365 | 347.34 | 437.85 (with HCl) |
| logP (Predicted) | 1.8 | 0.5 | 1.2 |
| Solubility (Water) | Low | Moderate | High (due to HCl salt) |
Biological Activity
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 103460-87-3) is a synthetic compound belonging to the quinolone class, which is known for its broad spectrum of biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula: C20H23F2N3O3
- Molecular Weight: 391.42 g/mol
- Purity: 95%
| Property | Value |
|---|---|
| Density | 1.336±0.06 g/cm³ (Predicted) |
| Boiling Point | 554.7±50.0 °C (Predicted) |
| Melting Point | N/A |
| Flash Point | N/A |
Biological Activity
This compound exhibits a variety of biological activities that are primarily attributed to its structural features, particularly the fluorinated and piperazine components.
Antimicrobial Activity
Research indicates that quinolone derivatives, including this compound, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms enhances their potency by improving membrane permeability and binding affinity to bacterial DNA gyrase and topoisomerase IV .
Case Studies:
- In Vitro Studies : In studies evaluating the antibacterial efficacy of various quinolone derivatives, ethyl 1-cyclopropyl-6,8-difluoro derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .
- Mechanism of Action : The compound's mechanism involves the inhibition of bacterial DNA synthesis by targeting gyrase and topoisomerase IV, crucial enzymes in bacterial replication .
Antitumor Activity
Emerging evidence suggests that quinolone derivatives can also exhibit antitumor properties. Ethyl 1-cyclopropyl-6,8-difluoro has been investigated for its potential in cancer therapy:
Case Studies:
- Cell Line Studies : In vitro tests on human cancer cell lines showed that this compound induces apoptosis and inhibits cell proliferation in breast and lung cancer models .
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall efficacy while reducing toxicity .
Synthesis Methods
The synthesis of ethyl 1-cyclopropyl-6,8-difluoro derivatives typically involves multi-step reactions that can be optimized using microwave-assisted techniques to improve yield and reduce reaction time.
Synthetic Route Example
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step reactions involving cyclopropane ring formation, fluorination, and piperazine substitution. A key intermediate, ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, is reduced using stannous chloride dihydrate in ethanol under reflux to introduce the piperazine moiety . Alternative routes involve nucleophilic substitution at the 7-position with 3-methylpiperazine under basic conditions (e.g., K₂CO₃/DMF) . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reagents. Impurities such as desfluoro byproducts (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) may arise from incomplete fluorination .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.049–0.067) confirm the planar quinoline core, cyclopropyl orientation, and piperazine substituent geometry .
- NMR : H and C NMR verify substituent positions (e.g., cyclopropyl protons at δ 1.0–1.3 ppm; ester carbonyl at ~165 ppm) .
- LC-MS : Monitors molecular ion peaks (m/z 363.365 for C₁₈H₁₉F₂N₃O₃) and detects impurities .
Q. What in vitro models are used to evaluate its antibacterial activity?
Standard microbroth dilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Activity correlates with fluorine substitution at C6/C8 and the 3-methylpiperazine group’s spatial orientation, which enhances DNA gyrase inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize potency against resistant strains?
- Substituent variation : Replacing 3-methylpiperazine with 4-aryl piperazines (e.g., 4-phenyl) improves lipophilicity and penetration into biofilms .
- Fluorine positioning : C8-methoxy or C6-nitroso derivatives (e.g., 1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) show enhanced activity against fluoroquinolone-resistant P. aeruginosa .
- Computational modeling : Molecular docking (e.g., using GOLD or AutoDock) predicts binding affinity to mutant gyrase enzymes .
Q. What analytical strategies address impurities and degradation products during formulation?
- HPLC-MS : A C18 column with 0.1% formic acid/ACN gradient resolves impurities like ethylenediamine adducts (e.g., 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) .
- Forced degradation studies : Exposure to acidic (HCl), oxidative (H₂O₂), and photolytic conditions identifies labile groups (e.g., ester hydrolysis to carboxylic acid) .
Q. How are crystallographic data discrepancies resolved for polymorph characterization?
- Temperature-dependent studies : Data collected at 293 K vs. 296 K reveal conformational flexibility in the piperazine ring .
- Rietveld refinement : Differentiates between anhydrous and hydrated forms (e.g., hexahydrate vs. monohydrate) by analyzing O–H···O hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
